molecular formula C11H15IO2S B5535709 1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene

1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene

Cat. No. B5535709
M. Wt: 338.21 g/mol
InChI Key: GNSCEUJZKSYVFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A study by Peloquin et al. (2021) discusses the synthesis of compounds related to 1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene, highlighting the use of noncovalent interactions in the synthesis process (Peloquin et al., 2021).
  • Auvray, Knochel, and Normant (1985) describe the synthesis of 3-bromo-2-(tert-butylsulfonyl)-1-propene, a compound related to 1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene, noting its reactions with various electrophiles (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

  • Sasaki, Tanabe, and Yoshifuji (1999) synthesized a related compound and analyzed its molecular structure, observing unusually large bond angles around certain atoms (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

  • Reck and Winter (1997) conducted a study on 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene, which provides insights into the chemical reactions and properties of related compounds (Reck & Winter, 1997).

Physical Properties Analysis

  • The study by Liaw and Liaw (1996) on polyimides derived from a similar compound discusses physical properties like tensile strength and glass transition temperatures, which can be relevant to 1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene (Liaw & Liaw, 1996).

Chemical Properties Analysis

  • Chern and Tsai (2008) synthesized polyimides containing tert-butyl side groups, providing insight into the chemical properties of compounds similar to 1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene, such as low dielectric constant and high organosolubility (Chern & Tsai, 2008).

Scientific Research Applications

Photoacid Generation and Resist Formulations

Research on arylcycloalkylsulfonium salts, which share structural motifs with 1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene, has been conducted to understand their mechanisms as photoacid generators. These compounds are crucial for resist formulations in photolithography, where their ability to generate acid upon exposure to light enables pattern formation on semiconductor materials. The study by Sanramé et al. (2004) investigates the photochemistry of these compounds, highlighting their potential in advanced lithographic processes (Sanramé et al., 2004).

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed N-arylation of sulfoximines with aryl bromides and iodides, as reported by Bolm and Hildebrand (2000), showcases the application of similar sulfonyl and aryl compounds in synthesizing N-arylated sulfoximines. These reactions are essential for creating complex organic molecules with potential applications in pharmaceuticals and materials science (Bolm & Hildebrand, 2000).

Advanced Materials: Polyimides and Polysulfones

1-(tert-Butylsulfonyl)-2-iodo-4-methylbenzene is structurally related to compounds used in the synthesis of polyimides and polysulfones. These materials are known for their thermal stability, mechanical strength, and chemical resistance, making them suitable for aerospace, electronics, and automotive applications. Liaw and Liaw (1996) have contributed to the development of novel polyimides using diamines with bulky substituents, enhancing material properties such as solubility and thermal resistance (Liaw & Liaw, 1996).

Organic Synthesis and Catalysis

Further applications in organic synthesis and catalysis have been identified, where related sulfonyl compounds serve as intermediates or catalysts in various chemical reactions. For example, the development of nickel-catalyzed cyclopropanation of alkenes using methylene transfer from lithiated tert-butyl methyl sulfone demonstrates the role of sulfonyl compounds in creating cyclopropane derivatives, which are valuable in pharmaceuticals and agrochemicals (Gai, Julia, & Verpeaux, 1991).

Future Directions

Tert-butanesulfinamide has emerged as a gold standard among many others over the last two decades in the synthesis of N-heterocycles via sulfinimines . Future research may continue to explore its applications in the synthesis of structurally diverse compounds .

properties

IUPAC Name

1-tert-butylsulfonyl-2-iodo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO2S/c1-8-5-6-10(9(12)7-8)15(13,14)11(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSCEUJZKSYVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butylsulfonyl-2-iodo-4-methylbenzene

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